

Application Note: Analysis of Dodecylcyclohexane by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Dodecylcyclohexane

Cat. No.: B156805

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Introduction

Dodecylcyclohexane is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a dodecyl group.^{[1][2]} As a long-chain cycloalkane, its analysis is relevant in various fields, including petrochemicals, environmental monitoring, and in the characterization of complex hydrocarbon mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **dodecylcyclohexane**. This application note provides a detailed protocol for the analysis of **dodecylcyclohexane** using GC-MS.

Principle

The methodology involves the separation of **dodecylcyclohexane** from a sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The separation on the GC column is based on the compound's boiling point and its interaction with the stationary phase. Following elution from the GC column, the analyte is ionized, fragmented, and the resulting mass-to-charge ratios of the fragments are detected by the mass spectrometer, providing a unique mass spectrum that allows for definitive identification.

Experimental Protocols

1. Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples where **dodecylcyclohexane** is a major component or is in a relatively clean matrix, a simple dilution is sufficient.

- Reagents and Materials:
 - **Dodecylcyclohexane** standard (CAS No. 1795-17-1)
 - Hexane or Dichloromethane (GC grade or equivalent)
 - Volumetric flasks
 - Micropipettes
 - Autosampler vials with caps
- Procedure:
 - Prepare a stock solution of **dodecylcyclohexane** (e.g., 1000 µg/mL) in hexane.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - For unknown samples, dilute an accurately measured volume or weight in hexane to bring the expected concentration of **dodecylcyclohexane** within the calibration range.
 - Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for specific instrumentation and applications.

Parameter	Setting
Gas Chromatograph	
Column	Non-polar capillary column (e.g., HP-5MS, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow mode)
Injection Mode	Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume	1 μ L
Inlet Temperature	280 $^{\circ}$ C
Oven Temperature Program	Initial temperature: 100 $^{\circ}$ C, hold for 2 minRamp: 15 $^{\circ}$ C/min to 300 $^{\circ}$ CHold: 10 min at 300 $^{\circ}$ C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Scan Range	m/z 40-450
Solvent Delay	5 minutes

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area of a characteristic ion of **dodecylcyclohexane** against the concentration of the prepared standards. The concentration of **dodecylcyclohexane** in unknown samples can then be determined from this curve.

Qualitative Analysis and Mass Spectrum

The identification of **dodecylcyclohexane** is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of **dodecylcyclohexane** is characterized by a molecular ion peak and several fragment ions.

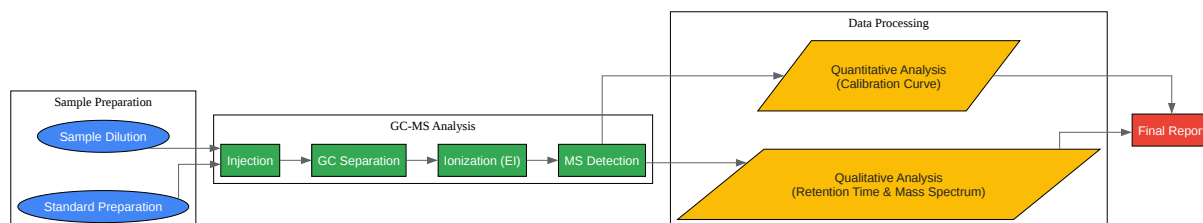
Table 1: Characteristic Mass Spectral Data for **Dodecylcyclohexane**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
55	100	C ₄ H ₇ ⁺
69	85	C ₅ H ₉ ⁺
83	95	C ₆ H ₁₁ ⁺ (Cyclohexyl cation)
252	10	C ₁₈ H ₃₆ ⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary slightly between instruments. Data is based on the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Workflow and Signaling Pathways

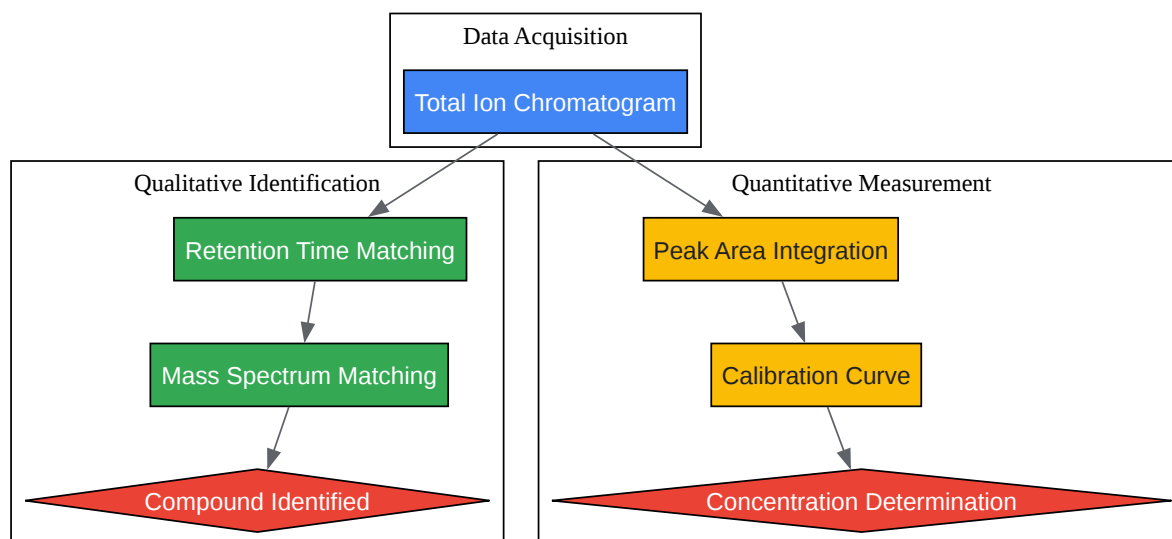
The overall experimental workflow for the GC-MS analysis of **dodecylcyclohexane** is depicted below.



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Caption: Experimental workflow for GC-MS analysis of **Dodecylcyclohexane**.

The logical relationship for the identification and quantification process is outlined in the following diagram.



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Caption: Logical flow for data analysis in GC-MS.

Conclusion

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of **dodecylcyclohexane** by GC-MS. The described method is a reliable starting point for researchers, scientists, and drug development professionals. Method parameters may need to be optimized for specific sample matrices and instrumentation to achieve the desired performance characteristics.

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References

- 1. Dodecylcyclohexane [webbook.nist.gov]
- 2. Dodecylcyclohexane [webbook.nist.gov]
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